molecular formula C12H19NO4 B3028321 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid CAS No. 1860028-20-1

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B3028321
CAS No.: 1860028-20-1
M. Wt: 241.28
InChI Key: WQJNGLXEWNXGLB-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic organic compound featuring a norbornane-like azabicyclo[2.2.1]heptane core. The molecule contains two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 6-position. This structure is commonly utilized in pharmaceutical synthesis as a chiral intermediate due to its rigid bicyclic framework, which imposes stereochemical control in drug design .

Key physicochemical properties include:

  • Molecular formula: C₁₂H₁₈NO₄ (estimated based on structural analogs in and ).
  • Molecular weight: ~256.28 g/mol.
  • CAS numbers: 1363210-41-6 (as per ) and 625-288-0 (as per ).
  • Stereochemistry: The (1R,3S,4S) configuration is noted in related intermediates (e.g., in Ledipasvir synthesis), suggesting enantiomeric purity is critical for biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJNGLXEWNXGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140338
Record name 2-Azabicyclo[2.2.1]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-20-1
Record name 2-Azabicyclo[2.2.1]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.1]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable azabicyclo[2.2.1]heptane derivative with tert-butyl chloroformate under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the generated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

  • Structure : Boc group at the 7-position, carboxylic acid at the 2-position.
  • CAS : 1221818-81-0 .
  • Key differences : Positional isomerism alters steric and electronic properties, affecting reactivity in coupling reactions.
  • Applications : Intermediate in antiviral agents (e.g., Ledipasvir analogs) .

3-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

  • Structure: Azabicyclo[4.1.0] (norbornene-like) core with Boc at the 3-position.
  • CAS : 1309352-51-9 .
  • Key differences : Larger ring system introduces additional strain, increasing reactivity.

(1S,5r)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

  • Structure : Smaller azabicyclo[3.1.0]hexane core.
  • CAS : 1401464-07-0 .
  • Key differences : Reduced ring size lowers steric hindrance, enhancing solubility but reducing stereochemical rigidity.

Functional Analogues

Beta-Lactam Antibiotics (e.g., Penicillin Derivatives)

  • Example: (2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ().
  • Key differences : Incorporation of a sulfur atom (thia group) and beta-lactam ring confers antibiotic activity but reduces stability under acidic conditions .

Ledipasvir Intermediates

  • Example : 3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester ().
  • Key differences : Substitution with heterocyclic groups (e.g., benzimidazole) enhances binding to viral NS5A proteins, highlighting the role of bicyclic cores in antiviral drug design .

Comparative Analysis Table

Compound Name Core Structure Substituent Positions CAS Number Key Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid Azabicyclo[2.2.1]heptane Boc (2), COOH (6) 1363210-41-6 Chiral intermediates, antiviral drugs
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Azabicyclo[2.2.1]heptane Boc (7), COOH (2) 1221818-81-0 Antiviral synthesis
3-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid Azabicyclo[4.1.0]heptane Boc (3), COOH (6) 1309352-51-9 High-strain intermediates
(1S,5r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Azabicyclo[3.1.0]hexane Boc (3), COOH (6) 1401464-07-0 Solubility-enhanced intermediates
Penicillin G derivative Thia-azabicyclo[3.2.0] Beta-lactam, COOH (2) 525-91-7 Antibiotics

Biological Activity

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic organic compound characterized by its unique structure and functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO4
  • Molecular Weight : 239.28 g/mol
  • CAS Number : 1860028-20-1

Physical Properties

PropertyValue
LogP-1.11
Polar Surface Area91 Å
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as a potential inhibitor or modulator in biochemical pathways.

Enzyme Interaction Studies

Research indicates that this compound may act as an enzyme inhibitor, particularly in the context of proteases and other critical enzymes involved in metabolic pathways. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and facilitates interactions with active sites of enzymes.

Case Study: Inhibition of Protease Activity

In a study examining the inhibitory effects on serine proteases, this compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting proteolytic diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Cytotoxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also presents cytotoxic effects at higher concentrations. The safety profile suggests a need for careful dosage regulation in therapeutic applications.

Medicinal Chemistry

Due to its structural features, this compound serves as a valuable building block in the synthesis of more complex molecules aimed at therapeutic applications, particularly in creating enzyme inhibitors and receptor modulators.

Synthetic Pathways

The synthesis involves several steps, typically starting from azabicyclo[2.2.1]heptane derivatives, with tert-butyl chloroformate used to introduce the Boc group under basic conditions.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
2-Azabicyclo[3.1.0]hexane derivativesModerate enzyme inhibition
5-Fluoro derivativesEnhanced antimicrobial effects

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group onto the 2-azabicyclo[2.2.1]heptane scaffold?

  • Methodology : The Boc group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in anhydrous THF/DCM). Reaction monitoring via TLC or HPLC ensures completion. Purification is achieved via silica gel chromatography or recrystallization. Similar protocols are validated for bicyclic proline analogs, where steric hindrance from the bicyclic structure necessitates extended reaction times .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the bicyclic framework, Boc group integration, and carboxylic acid proton.
  • IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~3300 cm⁻¹ (broad O-H stretch) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometric consistency. These methods align with characterization protocols for structurally related β-lactam antibiotics .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
  • Hazard Mitigation : The compound may exhibit acute oral toxicity (H302) and skin/eye irritation (H315/H319). Avoid contact with heat or open flames (P210) .
  • Storage : Keep in a cool, dry place, sealed under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the bicyclic framework influence the compound’s potential as a β-lactamase inhibitor or antibiotic scaffold?

  • Methodology :

  • Structural Analysis : The rigid bicyclo[2.2.1]heptane system mimics the strained β-lactam ring in penicillins, potentially enhancing binding to bacterial enzymes. Computational docking studies (e.g., AutoDock Vina) can predict interactions with penicillin-binding proteins (PBPs) .
  • Biological Testing : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative strains. Compare efficacy to amoxicillin and assess β-lactamase resistance using nitrocefin hydrolysis assays .

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via RP-HPLC (C18 column, UV detection at 210–254 nm).
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.
  • Light Sensitivity : Conduct accelerated stability studies under ICH Q1B guidelines using UV/VIS exposure chambers. Degradation products are characterized via LC-MS .

Q. How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of the bicyclic system?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to DFT-simulated spectra.
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., methyl esters) to validate stereochemistry. This approach is critical for avoiding off-target effects in drug development .

Data Contradictions and Validation

  • Synthetic Yield Variability : reports high yields (>80%) for Boc-protected bicyclic prolines, while notes challenges in scaling due to steric effects. Validate via small-scale optimization (DoE) before scale-up.
  • Hazard Classification : classifies the compound as acutely toxic (H302), whereas lacks acute toxicity data. Cross-reference Safety Data Sheets (SDS) from multiple suppliers and conduct in-house LD50 assays for confirmation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid
Reactant of Route 2
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

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